8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide
Brand Name: Vulcanchem
CAS No.: 1951441-86-3
VCID: VC13580294
InChI: InChI=1S/C11H11IN2O2.BrH/c1-3-16-11(15)9-6-14-5-7(2)4-8(12)10(14)13-9;/h4-6H,3H2,1-2H3;1H
SMILES: CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)C.Br
Molecular Formula: C11H12BrIN2O2
Molecular Weight: 411.03 g/mol

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide

CAS No.: 1951441-86-3

Cat. No.: VC13580294

Molecular Formula: C11H12BrIN2O2

Molecular Weight: 411.03 g/mol

* For research use only. Not for human or veterinary use.

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide - 1951441-86-3

Specification

CAS No. 1951441-86-3
Molecular Formula C11H12BrIN2O2
Molecular Weight 411.03 g/mol
IUPAC Name ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Standard InChI InChI=1S/C11H11IN2O2.BrH/c1-3-16-11(15)9-6-14-5-7(2)4-8(12)10(14)13-9;/h4-6H,3H2,1-2H3;1H
Standard InChI Key BXSXCCURXYEBND-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)C.Br
Canonical SMILES CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)C.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide, reflects its core structure: a fused bicyclic system comprising an imidazole ring condensed with a pyridine moiety. Key substituents include an iodine atom at position 8, a methyl group at position 6, and an ethyl ester at position 2, with a hydrobromic acid counterion . The molecular formula (C₁₁H₁₂BrIN₂O₂) confirms the presence of bromine and iodine, contributing to its high molecular weight (411.03 g/mol) .

Table 1: Fundamental Molecular Data

PropertyValueSource
CAS Registry Number1951441-86-3
Molecular FormulaC₁₁H₁₂BrIN₂O₂
Molecular Weight411.03 g/mol
SMILESCCOC(=O)C1=CN2C=C(C=C(C2=N1)I)C.Br
InChI KeyBXSXCCURXYEBND-UHFFFAOYSA-N

Structural and Spectral Analysis

The compound’s X-ray crystallography data remains unpublished, but its structure is inferred from analogous imidazo[1,2-a]pyridines. The iodine atom at position 8 introduces steric bulk and electronic effects, potentially influencing binding to biological targets . Nuclear magnetic resonance (NMR) spectra would likely show characteristic shifts for the methyl group (δ ~2.5 ppm), ethyl ester (δ ~1.3 ppm for CH₃ and ~4.3 ppm for CH₂), and aromatic protons . The hydrobromide salt enhances solubility in polar solvents, a critical factor for in vitro assays .

Synthesis and Manufacturing Considerations

Synthetic Routes

While detailed protocols are proprietary, the synthesis likely proceeds through a multi-step sequence:

  • Core Formation: Condensation of 2-aminopyridine derivatives with α-haloketones to construct the imidazo[1,2-a]pyridine scaffold .

  • Halogenation: Electrophilic iodination at position 8 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .

  • Esterification: Introduction of the ethyl ester via carboxylation followed by ethanol coupling .

  • Salt Formation: Treatment with hydrobromic acid to yield the hydrobromide salt .

Modifications to the imidazo ring, such as varying halogen substituents, are known to modulate bioactivity and selectivity . For instance, replacing iodine with trifluoromethyl groups alters electronic properties and target affinity .

Industrial-Scale Production

Current manufacturing is limited to small-scale batches (e.g., 500 mg at $198.00 ), with purity ≥95% . Challenges include controlling regioselectivity during iodination and ensuring stability of the hydrobromide salt under storage (recommended: 0–5°C) .

Physicochemical Properties and Stability

Solubility and Partitioning

The hydrobromide salt improves water solubility (>10 mg/mL in DMSO ), though exact values are unquantified. The compound’s LogD at pH 7.4 is estimated at 1.8–2.2, indicating moderate lipophilicity suitable for oral bioavailability .

Degradation Pathways

Stability studies are absent, but analogous imidazo[1,2-a]pyridines degrade via:

  • Hydrolysis: Ester cleavage in acidic/basic conditions .

  • Photodegradation: Iodine loss under UV light .
    Storage at 0–5°C in amber vials is recommended to mitigate decomposition .

Comparative Analysis with Structural Analogues

Table 2: Key Analogues and Properties

CompoundCASMolecular FormulaKey DifferencesPotential Use
8-Iodo-6-nitro derivative1951441-31-8C₁₀H₉BrIN₃O₄Nitro group enhances reactivityAntibacterial agents
6-Iodo-8-(trifluoromethyl) derivative1363405-66-6C₁₁H₈F₃IN₂O₂CF₃ group increases lipophilicityCNS therapeutics
Non-iodinated methyl derivative67625-40-5C₁₁H₁₂N₂O₂Lower molecular weight (204.22 g/mol)Kinase inhibitors

The iodine substituent in 1951441-86-3 provides a handle for further functionalization (e.g., Suzuki coupling), unlike CF₃ or nitro groups .

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